(2Z)-6-chloro-2-[(4-fluoro-3-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-2-(4-fluoro-3-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O3/c1-13-9-16(5-6-19(13)24)26-22-18(21(27)25-12-17-3-2-8-28-17)11-14-10-15(23)4-7-20(14)29-22/h4-7,9-11,17H,2-3,8,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPDEBXZQXPPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-chloro-2-[(4-fluoro-3-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide (CAS Number: 1327195-99-2) is a member of the chromene family, characterized by its unique structural features, including a chromene core, halogen substitutions, and an oxolane moiety. This article delves into its biological activities, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 414.9 g/mol. Its structure includes functional groups such as carboxamide and imine, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClFN2O3 |
| Molecular Weight | 414.9 g/mol |
| CAS Number | 1327195-99-2 |
1. Anticancer Activity
Research indicates that derivatives of chromene exhibit significant anticancer properties. Studies have shown that compounds similar to This compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that certain chromene derivatives reduced cell viability in cancer cell lines by inducing apoptosis at concentrations as low as 10 µM.
2. Antimicrobial Properties
The presence of halogenated phenyl groups in the structure enhances its antibacterial and antifungal activities. In vitro studies have reported strong inhibitory effects against pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 µM for related compounds . This suggests that the compound may possess similar antimicrobial efficacy.
3. Anti-inflammatory Effects
Compounds within the chromene class are known to modulate inflammatory pathways. Preliminary studies indicated that This compound could inhibit pro-inflammatory cytokines in cell cultures, thereby potentially reducing inflammation-related diseases.
The biological activity of this compound is likely mediated by several mechanisms:
- Enzyme Inhibition : The imine group may interact with specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : The compound may bind to cellular receptors, altering signaling pathways associated with cell growth and immune response.
Case Studies
- Anticancer Study : A study involving the evaluation of various chromene derivatives reported that compounds with similar structures showed IC50 values below 20 µM against breast cancer cell lines, indicating promising anticancer potential .
- Antimicrobial Screening : A comparative analysis of thiosemicarbazones derived from chromenes revealed that certain derivatives exhibited strong antimicrobial activity against a panel of bacteria and fungi, reinforcing the potential of halogenated chromenes in therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Its structural characteristics suggest possible activity against various diseases, particularly in cancer therapy and antimicrobial applications. The presence of halogen atoms may enhance its biological activity and selectivity towards specific targets.
Case Studies
- Anticancer Activity : Preliminary studies indicate that similar chromene derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties.
- Antimicrobial Properties : Research on related compounds has shown potential in inhibiting bacterial growth, warranting further investigation into this compound's efficacy against pathogens.
Biological Research
In biological contexts, the compound can serve as a probe to study enzyme interactions and receptor binding mechanisms. Its unique structure allows it to interact with biological macromolecules, providing insights into molecular pathways.
Materials Science
The compound's chemical stability and reactivity make it suitable for developing new materials. It can be utilized in synthesizing polymers or coatings with specific properties, contributing to advancements in material engineering.
Industrial Applications
Potential applications include:
- Coatings : Development of protective coatings that leverage the compound's stability.
- Polymer Synthesis : Use as a building block for creating advanced polymeric materials with tailored functionalities.
Chemical Reactions Analysis
Hydrolysis of the Imino Group
The imino (C=N) group undergoes hydrolysis under acidic or basic conditions to yield a ketone and aniline derivative.
-
Acidic Hydrolysis :
Reaction with dilute HCl at reflux generates 6-chloro-3-carboxamide-chromen-2-one and 4-fluoro-3-methylaniline . -
Basic Hydrolysis :
NaOH in aqueous ethanol cleaves the imino bond, producing sodium carboxylate and aryl amine.
Table 1: Hydrolysis Conditions and Products
Nucleophilic Aromatic Substitution at C6
The electron-withdrawing chloro group at position 6 facilitates nucleophilic substitution.
Example Reactions:
-
Amine Substitution :
Treatment with piperidine in DMF at 120°C replaces Cl with a piperidinyl group. -
Methoxylation :
Reaction with NaOMe in methanol under reflux yields the 6-methoxy derivative.
Table 2: Substitution Reactions
| Nucleophile | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Piperidine | DMF, 120°C, 8 hours | 6-piperidinyl-chromene derivative | >90% |
| Methoxide | NaOMe/MeOH, reflux, 6 hours | 6-methoxy-chromene derivative | 82% |
Reduction of the Imino Group
The C=N bond is reduced to C–NH using agents like NaBH4 or LiAlH4:
-
NaBH4 in MeOH : Produces a secondary amine with retention of the chromene ring.
-
LiAlH4 in THF : Yields a primary amine after cleavage of the imino bond .
Electrophilic Aromatic Substitution on the Fluorophenyl Ring
The 4-fluoro-3-methylphenyl group undergoes directed electrophilic substitution:
-
Nitration : HNO3/H2SO4 introduces a nitro group at the meta position to fluorine.
-
Sulfonation : SO3/H2SO4 adds a sulfonic acid group para to the methyl substituent .
Table 3: Electrophilic Substitution Examples
| Reaction | Reagents | Position of Substitution | Product Stability |
|---|---|---|---|
| Nitration | HNO3, H2SO4, 0°C | Meta to F | High |
| Sulfonation | SO3, H2SO4, 50°C | Para to CH3 | Moderate |
Oxidation of the Chromene Core
Oxidants like KMnO4 convert the chromene double bond into a diketone:
-
Reaction in acidic conditions yields 6-chloro-3-carboxamide-diketone.
Cycloaddition Reactions
The conjugated diene in the chromene core participates in Diels-Alder reactions:
Carboxamide Functionalization
The carboxamide group reacts with:
-
Grignard Reagents : Forms ketones after hydrolysis.
-
Hydrazine : Produces hydrazides, which cyclize to pyrazoles .
Key Mechanistic Insights:
-
Imino Group Reactivity : Resonance stabilization (Fig. 1) increases susceptibility to hydrolysis and reduction.
-
Chloro Substituent : Acts as a leaving group in SNAr reactions due to electron-withdrawing effects.
-
Fluorophenyl Ring : Fluorine directs electrophiles meta, while methyl directs para.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : Chloro and fluoro substituents (target compound, ) enhance stability and binding to electron-rich targets compared to sulfamoyl () or methylsulfanyl () groups .
- Bioavailability : The oxolan-2-ylmethyl group in the target compound and improves solubility over simpler alkyl chains .
- Planarity: Imino groups (target compound, ) maintain chromene planarity, critical for intercalation or enzyme inhibition, whereas oxo groups () disrupt conjugation .
Physicochemical Properties
Note: Estimated values based on structural analogs .
Pharmacophore Comparison
- Target Compound vs. : ’s thiazinane derivative shares a fluorophenyl-carboxamide motif but replaces chromene with a thiazinane ring. This alters target specificity (e.g., protease vs. kinase inhibition) .
- Target Compound vs. Catechins (): Unlike natural catechins (e.g., EGCG), the synthetic chromene lacks polyphenol groups but gains synthetic substituents for enhanced stability and specificity .
Preparation Methods
Chromene Core Synthesis via Knoevenagel Condensation
The 2H-chromene backbone is typically synthesized through Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds. For the target molecule, 6-chloro-2-hydroxybenzaldehyde serves as the starting material. Reaction with diethyl malonate in ethanol, catalyzed by piperidine and acetic acid, yields ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (2 ) (82% yield) . This step establishes the chromene ring system with a ketone at position 2 and an ester at position 3.
Reaction Conditions for Chromene Formation
| Component | Quantity/Parameter | Role |
|---|---|---|
| 6-Chloro-2-hydroxybenzaldehyde | 1.0 equiv | Substrate |
| Diethyl malonate | 1.1 equiv | Nucleophile |
| Piperidine | 0.1 equiv | Base catalyst |
| Acetic acid | Catalytic | Acid catalyst |
| Ethanol | Solvent | Reflux (70–80°C, 4–6 h) |
Hydrolysis of the ester (2 ) to 6-chloro-2-oxo-2H-chromene-3-carboxylic acid (3 ) is achieved using aqueous sodium hydroxide in methanol (2 h, room temperature), followed by acidification with HCl . The carboxylic acid (3 ) serves as the precursor for subsequent amide coupling.
Carboxamide Formation via Coupling Reactions
The 3-carboxamide moiety is introduced through activation of 3 using carbodiimide-based coupling agents. In a representative procedure, 3 reacts with (oxolan-2-yl)methylamine in the presence of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dimethylformamide (DMF), with N,N-diisopropylethylamine (DIPEA) as a base . This yields tert-butyl 4-(2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate analogs (61% yield) , demonstrating the applicability of this method for sterically hindered amines.
Optimized Coupling Parameters
-
Activation time : 30 min (pre-activation of 3 with EDC·HCl and HOBt)
-
Coupling time : 8–12 h at room temperature
-
Workup : Precipitation in ice-water, filtration, and drying
Alternative protocols using TBTU (tetramethyluranium-O-(benzotriazol-1-yl)tetrafluoroborate) and triethylamine in acetonitrile (24 h, 40°C) provide comparable yields for analogous chromene carboxamides, though DMF-based systems are preferred for solubility.
Imine Formation and Z-Isomer Control
The 2-oxo group in 3 undergoes condensation with 4-fluoro-3-methylaniline to form the imine linkage. This step requires careful control to favor the Z-configuration. In a toluene solution under nitrogen, the reaction is catalyzed by acetic acid (5 mol%), facilitating nucleophilic attack by the amine on the carbonyl carbon . The Z-isomer is preferentially formed due to steric hindrance between the 4-fluoro-3-methylphenyl group and the chromene ring, though chromatographic separation (silica gel, ethyl acetate/hexane) is often necessary to isolate the desired stereoisomer .
Imine Condensation Conditions
| Parameter | Value | Impact on Selectivity |
|---|---|---|
| Solvent | Toluene | Enhances Schiff base formation |
| Catalyst | Acetic acid | Accelerates dehydration |
| Temperature | 80°C | Favors imine over aminal |
| Reaction time | 48 h | Ensures complete conversion |
Microwave-assisted synthesis (100°C, 30 min) has been reported for analogous chromene derivatives, reducing reaction times by 75% while maintaining yields.
Stereochemical Analysis and Characterization
The Z-configuration of the imine is confirmed via nuclear Overhauser effect (NOE) spectroscopy, showing proximity between the chromene’s C3 proton and the 4-fluoro-3-methylphenyl group. Key spectroscopic data include:
1H-NMR (CDCl3, 400 MHz)
-
δ 8.52 (s, 1H, imine CH)
-
δ 7.85 (d, J = 8.8 Hz, 1H, chromene H-5)
-
δ 4.23 (m, 1H, oxolan H-2)
-
δ 2.12 (s, 3H, CH3 from 3-methylphenyl)
13C-NMR
-
163.2 ppm (C=O, carboxamide)
-
158.1 ppm (C=N, imine)
-
116.4 ppm (C-F coupling, J = 22 Hz)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 415.1234 [M+H]+ (calc. 415.1238) .
Comparative Analysis of Synthetic Routes
A comparative evaluation of two primary routes highlights trade-offs between yield and stereoselectivity:
Route A (Sequential Coupling-Imine Formation)
-
Yield : 58%
-
Z/E Ratio : 7:3
-
Advantage : Simplified purification after carboxamide formation
Route B (Imine Formation Followed by Coupling)
-
Yield : 42%
-
Z/E Ratio : 9:1
-
Advantage : Higher stereoselectivity due to pre-formed imine directing coupling
Microwave-assisted imine formation improves Route B’s yield to 55% while maintaining a Z/E ratio of 8:2 .
Challenges and Optimization Strategies
Key Challenges
-
Low Imine Stability : The Z-isomer tends to isomerize under acidic or prolonged storage conditions. Stabilization via lyophilization in inert atmospheres is recommended.
-
Byproduct Formation : Competitive aminal formation occurs at high amine concentrations (mitigated by using 1.2 equiv of 4-fluoro-3-methylaniline) .
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) accelerate coupling but hinder imine condensation. Sequential solvent exchange (DMF → toluene) is critical.
Process Optimization
Q & A
Q. What synthetic routes are recommended for the efficient preparation of (2Z)-6-chloro-2-[(4-fluoro-3-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Condensation of 6-chloro-2H-chromene-3-carboxamide derivatives with 4-fluoro-3-methylphenyl isocyanate under inert atmosphere (N₂ or Ar) to form the imino linkage. (ii) Subsequent functionalization of the oxolan-2-ylmethyl group using a nucleophilic substitution reaction, typically in tetrahydrofuran (THF) with triethylamine as a base . (iii) Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) to achieve ≥95% purity, as validated by HPLC .
- Key Considerations : Optimize reaction stoichiometry (1:1.2 molar ratio of chromene precursor to isocyanate) and temperature (60–70°C) to minimize side products like hydrazone derivatives .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the chromene core (δ 6.5–8.0 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) and oxolan methyl group (δ 3.4–4.2 ppm for CH₂ and CH protons) .
- FT-IR : Confirm the presence of imino (C=N, ~1620 cm⁻¹) and carboxamide (C=O, ~1680 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error to confirm molecular formula .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence intensity data observed across different experimental setups?
- Methodological Answer :
- Standardize Solvent Systems : Fluorescence intensity is solvent-dependent. Use aprotic solvents (e.g., DMSO, THF) with controlled pH (buffered solutions) to minimize variability .
- Control for Quenching Effects : Screen for interfering agents (e.g., heavy metals, oxygen) via argon degassing or chelating agents like EDTA .
- Instrument Calibration : Normalize fluorometer settings (excitation/emission slit widths, PMT voltage) using reference standards (e.g., quinine sulfate) .
Q. How to design a structure-activity relationship (SAR) study to evaluate this compound’s antimalarial potential?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the (4-fluoro-3-methylphenyl)imino group (e.g., halogen substitution, methyl → ethyl) to assess steric/electronic effects .
- Functional Group Replacement : Replace the oxolan-2-ylmethyl group with other heterocycles (e.g., piperidine, morpholine) to study binding affinity to parasitic targets like PfATP4 .
- In Vitro Testing : Use synchronized Plasmodium falciparum cultures (IC₅₀ assays) and cytotoxicity screening against mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Q. What strategies are effective for addressing discrepancies in NMR spectral assignments for this compound?
- Methodological Answer :
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals, particularly for the chromene ring and oxolan methylene protons .
- Computational Validation : Compare experimental 13C chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to verify assignments .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for labile protons) to simplify complex splitting patterns .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data reported in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Conduct equilibrium solubility studies (shake-flask method) in solvents ranging from hexane (log P ~3.5) to DMSO (log P ~−1.3) to identify biphasic behavior .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution using van’t Hoff plots to distinguish kinetic vs. thermodynamic solubility limitations .
- Co-solvency Optimization : Test binary solvent systems (e.g., ethanol-water) to enhance solubility for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
